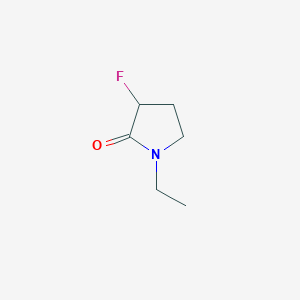
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-1H-1,2,4-triazole-5-carboxamide.
Reduction: Formation of N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide.
Substitution: Formation of halogenated or alkylated derivatives of the triazole ring.
Applications De Recherche Scientifique
Chemistry: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with the active sites of enzymes, potentially leading to the development of new drugs.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in therapeutic effects. Additionally, the hydroxyethyl group can enhance the compound’s solubility and bioavailability, further contributing to its efficacy.
Comparaison Avec Des Composés Similaires
- N-(2-hydroxyethyl)-2-pyrrolidone
- N-(2-hydroxyethyl)succinimide
- N-(2-hydroxyethyl)ethylenediamine
Comparison: N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to N-(2-hydroxyethyl)-2-pyrrolidone and N-(2-hydroxyethyl)succinimide, the triazole ring offers additional sites for functionalization and interaction with biological targets. N-(2-hydroxyethyl)ethylenediamine, on the other hand, lacks the triazole ring and thus has different reactivity and applications. The presence of the triazole ring in this compound makes it a versatile compound with potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C5H8N4O2 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c10-2-1-6-5(11)4-7-3-8-9-4/h3,10H,1-2H2,(H,6,11)(H,7,8,9) |
Clé InChI |
OWUCFRZOOBBVBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)









![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
